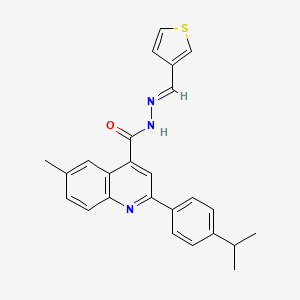
6-(diphenylamino)-1,3,5-triazine-2,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(diphenylamino)-1,3,5-triazine-2,4-diol, also known as DPA or Diphenylamine, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound has a unique structure that makes it an attractive candidate for research in areas such as biochemistry, pharmacology, and materials science. In
Aplicaciones Científicas De Investigación
6-(diphenylamino)-1,3,5-triazine-2,4-diol has been extensively studied for its potential applications in various scientific fields. In biochemistry, 6-(diphenylamino)-1,3,5-triazine-2,4-diol has been used as a fluorescent probe to study protein-ligand interactions. In pharmacology, 6-(diphenylamino)-1,3,5-triazine-2,4-diol has been investigated for its potential use as an anticancer agent and as a drug for the treatment of Alzheimer's disease. In materials science, 6-(diphenylamino)-1,3,5-triazine-2,4-diol has been used as a dopant in organic electronics to improve the performance of organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 6-(diphenylamino)-1,3,5-triazine-2,4-diol is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in various cellular processes. In biochemistry, 6-(diphenylamino)-1,3,5-triazine-2,4-diol has been shown to bind to the active site of enzymes and disrupt their function. In pharmacology, 6-(diphenylamino)-1,3,5-triazine-2,4-diol has been investigated for its potential to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
6-(diphenylamino)-1,3,5-triazine-2,4-diol has been shown to have a range of biochemical and physiological effects. In biochemistry, 6-(diphenylamino)-1,3,5-triazine-2,4-diol has been shown to alter the conformation of proteins and inhibit their activity. In pharmacology, 6-(diphenylamino)-1,3,5-triazine-2,4-diol has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(diphenylamino)-1,3,5-triazine-2,4-diol has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high yields. It is also a fluorescent compound, which makes it useful for studying protein-ligand interactions. However, 6-(diphenylamino)-1,3,5-triazine-2,4-diol also has some limitations. It is toxic in high doses and can cause skin irritation. It also has limited solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on 6-(diphenylamino)-1,3,5-triazine-2,4-diol. In biochemistry, 6-(diphenylamino)-1,3,5-triazine-2,4-diol could be further studied as a fluorescent probe to study protein-ligand interactions. In pharmacology, 6-(diphenylamino)-1,3,5-triazine-2,4-diol could be investigated for its potential as an anticancer agent and as a drug for the treatment of Alzheimer's disease. In materials science, 6-(diphenylamino)-1,3,5-triazine-2,4-diol could be further studied as a dopant in organic electronics to improve the performance of OLEDs. Additionally, new synthesis methods for 6-(diphenylamino)-1,3,5-triazine-2,4-diol could be developed to improve its yield and purity.
Métodos De Síntesis
The synthesis of 6-(diphenylamino)-1,3,5-triazine-2,4-diol can be achieved through several methods, including the reaction of diphenylamine with nitrous acid, the reaction of diphenylamine with sulfuric acid and sodium nitrate, or the reaction of diphenylamine with potassium permanganate and sulfuric acid. The most commonly used method involves the reaction of diphenylamine with nitrous acid, which produces 6-(diphenylamino)-1,3,5-triazine-2,4-diol in high yields.
Propiedades
IUPAC Name |
6-(N-phenylanilino)-1H-1,3,5-triazine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c20-14-16-13(17-15(21)18-14)19(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRVAUVXBBEMOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Diphenylamino)-1,3,5-triazine-2,4-diol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(2-phenylvinyl)sulfonyl]benzohydrazide](/img/structure/B5779424.png)

![1-(2-chlorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5779446.png)
![3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5779458.png)


![3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5779484.png)

![1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene](/img/structure/B5779496.png)

![4-[(3-phenoxyphenyl)carbonothioyl]morpholine](/img/structure/B5779510.png)
![N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide](/img/structure/B5779516.png)
![1'-allyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5779528.png)
![1-[3-(1-azepanylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5779531.png)